Methyl 2-chloro-4-hydroxybenzoate
Overview
Description
Methyl 2-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
It is believed to interact with its targets in a way that induces changes at the molecular level . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-hydroxybenzoic acid derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-hydroxybenzoic acid and methanol.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide are used in esterification and hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Derivatives of 4-hydroxybenzoic acid.
Hydrolysis Products: 2-chloro-4-hydroxybenzoic acid and methanol.
Oxidation Products: Quinones and other oxidized derivatives.
Scientific Research Applications
Methyl 2-chloro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-2-hydroxybenzoate: Similar structure but with an acetamido group instead of a chlorine atom.
Methyl 4-amino-2-hydroxybenzoate: Contains an amino group instead of a chlorine atom.
Methyl 4-fluoro-2-hydroxybenzoate: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl 2-chloro-4-hydroxybenzoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Properties
IUPAC Name |
methyl 2-chloro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZFMXJQJZUATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542278 | |
Record name | Methyl 2-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104253-44-3 | |
Record name | Methyl 2-chloro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-hydroxy-benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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